molecular formula C13H20N2 B1519407 2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094463-13-4

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B1519407
CAS RN: 1094463-13-4
M. Wt: 204.31 g/mol
InChI Key: LWEMKKALZMPTTA-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine is a cyclic organic compound that is used in a variety of scientific applications. It has been used in the synthesis of many other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications

Rare earth oxides have shown promising results in the vapor-phase catalytic dehydration of amino alcohols, including 5-amino-1-pentanol, to produce unsaturated amines, highlighting the potential of these catalysts in the synthesis of cyclic and acyclic amines (Ohta, Yamada, & Sato, 2016). Additionally, the radical multicomponent carboamination of [1.1.1]propellane has been utilized to synthesize multifunctionalized bicyclo[1.1.1]pentan-1-amines, a process that highlights the ability to generate complex structures from simpler molecules (Kanazawa, Maeda, & Uchiyama, 2017).

Biocatalysis for Chiral Synthesis

The biocatalytic synthesis of chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, through a multidisciplinary approach involving engineered Escherichia coli and Chromobacterium violaceum, demonstrates the application of biocatalysis in obtaining high-value biochemicals and pharmaceutical intermediates (Smith et al., 2010).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for the preparation of 3-alkylbicyclo[1.1.1]pentan-1-amines, showcasing the utility of magnesium amides and alkyl electrophiles in accessing high-value scaffolds for pharmaceutical research (Hughes et al., 2019). Another example is the effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts, which underscores the green chemistry approach to synthesizing useful amines (Li et al., 2020).

Chemical Transformations

Thermal rearrangements and chemical transformations, such as the formation of tetrahydrofuran derivatives and acetonylation of alkenes using carbon radicals derived from manganese(III) oxidation of diketene, illustrate the complex reactions that these compounds can undergo to form diverse chemical structures (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).

properties

IUPAC Name

2-pentan-2-yl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-4-10(2)15-8-11-5-6-13(14)7-12(11)9-15/h5-7,10H,3-4,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMKKALZMPTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 3
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 4
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 5
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 6
2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-5-amine

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